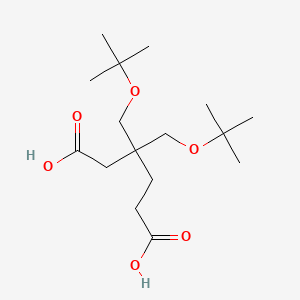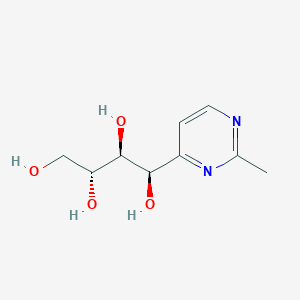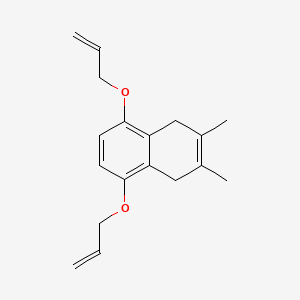![molecular formula C64H74O4 B12530408 1,3,6,8-Tetrakis[4-(hexyloxy)phenyl]pyrene CAS No. 835878-22-3](/img/structure/B12530408.png)
1,3,6,8-Tetrakis[4-(hexyloxy)phenyl]pyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,6,8-Tetrakis[4-(hexyloxy)phenyl]pyrene is a polycyclic aromatic hydrocarbon derivative It is known for its unique structural properties, which include a pyrene core substituted with four hexyloxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,6,8-Tetrakis[4-(hexyloxy)phenyl]pyrene can be synthesized through a multi-step process involving the following key steps:
Bromination of Pyrene: Pyrene is first brominated to form 1,3,6,8-tetrabromopyrene.
Suzuki-Miyaura Coupling: The tetrabromopyrene undergoes a Suzuki-Miyaura coupling reaction with 4-(hexyloxy)phenylboronic acid in the presence of a palladium catalyst and a base, typically potassium carbonate, in a solvent such as toluene or dimethylformamide. This reaction forms the desired this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3,6,8-Tetrakis[4-(hexyloxy)phenyl]pyrene can undergo various chemical reactions, including:
Oxidation: The hexyloxy groups can be oxidized under strong oxidative conditions.
Reduction: The aromatic rings can be reduced under specific conditions.
Substitution: The hexyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of partially or fully hydrogenated derivatives.
Substitution: Formation of various substituted pyrene derivatives depending on the substituent introduced.
Scientific Research Applications
1,3,6,8-Tetrakis[4-(hexyloxy)phenyl]pyrene has several scientific research applications:
Organic Electronics: Used as a component in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent electron-transport properties.
Photonics: Employed in the development of fluorescent sensors and dyes because of its strong fluorescence.
Material Science: Acts as a building block for the synthesis of more complex molecular architectures, including metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).
Biological Research: Investigated for its potential use in bioimaging and as a probe for studying biological processes due to its fluorescent properties.
Mechanism of Action
The mechanism of action of 1,3,6,8-Tetrakis[4-(hexyloxy)phenyl]pyrene is primarily based on its electronic and photophysical properties. The compound can interact with various molecular targets through π-π stacking interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the electronic properties of materials in which it is incorporated, making it useful in electronic and photonic applications.
Comparison with Similar Compounds
1,3,6,8-Tetrakis[4-(hexyloxy)phenyl]pyrene can be compared with other pyrene derivatives such as:
1,3,6,8-Tetrakis[4-(carboxy)phenyl]pyrene: This compound has carboxylic acid groups instead of hexyloxy groups, making it more hydrophilic and suitable for different applications such as in the formation of MOFs.
1,3,6,8-Tetrakis[4-(methoxy)phenyl]pyrene: This derivative has methoxy groups, which are smaller and less hydrophobic than hexyloxy groups, potentially affecting its solubility and electronic properties.
The uniqueness of this compound lies in its balance of hydrophobicity and electronic properties, making it versatile for various applications in organic electronics and photonics.
Properties
CAS No. |
835878-22-3 |
|---|---|
Molecular Formula |
C64H74O4 |
Molecular Weight |
907.3 g/mol |
IUPAC Name |
1,3,6,8-tetrakis(4-hexoxyphenyl)pyrene |
InChI |
InChI=1S/C64H74O4/c1-5-9-13-17-41-65-51-29-21-47(22-30-51)59-45-60(48-23-31-52(32-24-48)66-42-18-14-10-6-2)56-39-40-58-62(50-27-35-54(36-28-50)68-44-20-16-12-8-4)46-61(57-38-37-55(59)63(56)64(57)58)49-25-33-53(34-26-49)67-43-19-15-11-7-3/h21-40,45-46H,5-20,41-44H2,1-4H3 |
InChI Key |
CBPXHMRQIFAUMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C6=CC=C(C=C6)OCCCCCC)C7=CC=C(C=C7)OCCCCCC)C8=CC=C(C=C8)OCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Thiazolo[3,2-b][1,2,4]triazole, 6-[(4-nitrophenyl)methyl]-2-phenyl-](/img/structure/B12530330.png)
![6-[(1S,2S)-3-Oxo-2-(pent-2-en-1-yl)cyclopentyl]hexanal](/img/structure/B12530331.png)
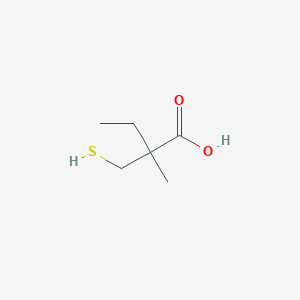
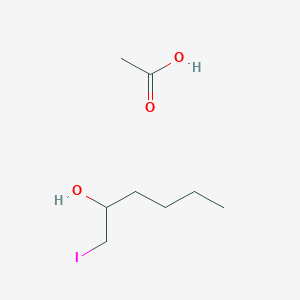
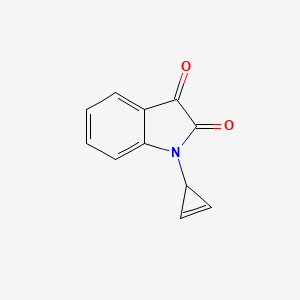
![2-[4-[4-(Phenylcarbamoyl)phenyl]phenyl]sulfonylacetic acid](/img/structure/B12530371.png)
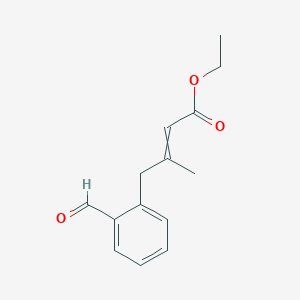

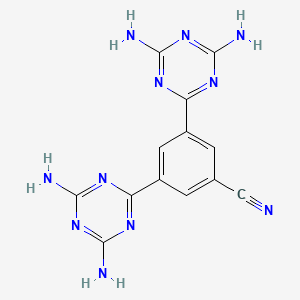
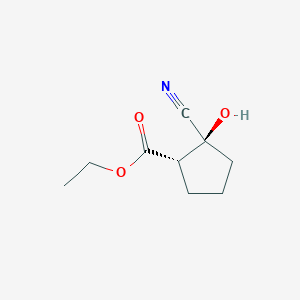
![Benzamide, N-[(phenylamino)-1-piperidinylmethylene]-](/img/structure/B12530416.png)
